![molecular formula C9H8N2O2S B187419 5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol CAS No. 69844-25-3](/img/structure/B187419.png)
5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol
Overview
Description
The compound “5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol” is a type of oxadiazole, which is a class of organic compounds containing a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . The 2-methoxyphenyl group suggests the presence of a phenyl (benzene) ring with a methoxy (OCH3) group attached .
Synthesis Analysis
While specific synthesis information for “5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol” was not found, oxadiazoles can generally be synthesized through cyclization of appropriate precursors .Molecular Structure Analysis
The molecular structure of “5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol” would likely include an oxadiazole ring attached to a phenyl ring with a methoxy group .Scientific Research Applications
1. Pharmacological Potential
5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol derivatives have been evaluated for their pharmacological potential. Studies have shown that these compounds exhibit moderate inhibitory effects in assays related to toxicity, tumor inhibition, free radical scavenging, analgesic, and anti-inflammatory potential (Faheem, 2018).
2. Inhibition of trans-Cinnamate 4-Hydroxylase
Research has found that 5-aryl-1,3,4-oxadiazole-2-thiols, including variants of 5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol, can inhibit trans-cinnamate 4-hydroxylase. This enzyme is involved in lignin biosynthesis in plants (Yamada et al., 2004).
3. Lipoxygenase Inhibition
Compounds derived from 5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol have been shown to be effective lipoxygenase inhibitors. Lipoxygenase is an enzyme that plays a role in the metabolism of fatty acids in cells and tissues (Aziz‐ur‐Rehman et al., 2016).
4. Antimicrobial Activity
Derivatives of 5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol have demonstrated notable antimicrobial activity. They have been tested against various bacterial species, showing effectiveness in inhibiting microbial growth (Gul et al., 2017).
5. Corrosion Inhibition
This compound and its derivatives have been investigated for their role in corrosion inhibition, particularly in protecting metals like mild steel in acidic environments. They function by forming a protective layer on metal surfaces, inhibiting corrosion processes (Ammal et al., 2018).
6. Green Chemistry Applications
5-Substituted-1,3,4-oxadiazole-2-thiols, synthesized through environmentally friendly processes, have shown potential as antimicrobial and antioxidant agents. These derivatives also exhibit promising properties for treating various diseases including cancer and diabetes (Yarmohammadi et al., 2020).
properties
IUPAC Name |
5-(2-methoxyphenyl)-3H-1,3,4-oxadiazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-12-7-5-3-2-4-6(7)8-10-11-9(14)13-8/h2-5H,1H3,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGHKLUHJSFLIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=S)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353722 | |
Record name | 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol | |
CAS RN |
69844-25-3 | |
Record name | 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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